

N-Acetyl Guanosine efficacy compared to guanine derivatives

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Compound Focus: N-Acetyl Guanosine

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Guanine Derivatives at a Glance

The following table summarizes key guanine derivatives for which experimental data is available, highlighting their mechanisms and therapeutic potential.

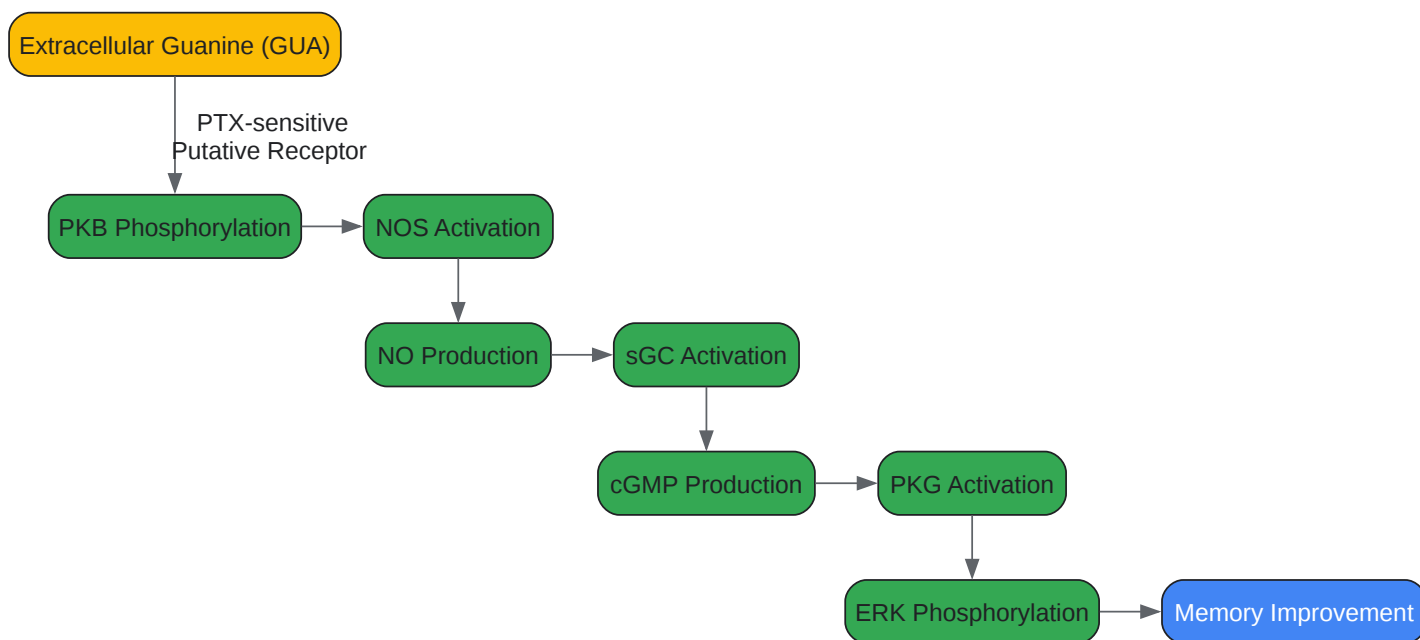
Derivative Name	Primary Mechanism / Key Finding	Therapeutic Context	Reported Experimental Efficacy (EC ₅₀ /IC ₅₀)	Key Experimental Model
8-Azaguanine [1] [2]	Purine antimetabolite; inhibits nucleic acid synthesis via incorporation into RNA [3]	Antimalarial drug candidate [1] [2]	1.71 μM (3D7 strain), 5.2 μM (Dd2 strain) [1] [2]	In vitro 72-h SYBR Green assay on <i>P. falciparum</i> [1]

Derivative Name	Primary Mechanism / Key Finding	Therapeutic Context	Reported Experimental Efficacy (EC ₅₀ /IC ₅₀)	Key Experimental Model
6-Thioguanine (6-TG) [3]	Incorporation of fraudulent nucleotides (6-thioguanine triphosphate) into DNA, causing miscoding and apoptosis [3]	Treatment of acute leukemias [3]	15.7 μM (3D7 strain), 18.6 μM (Dd2 strain) [1] [2]	<i>In vitro</i> 72-h SYBR Green assay on <i>P. falciparum</i> ; clinical use in oncology [1] [3]
7-Deazaguanine [1] [2]	Purine antimetabolite; proposed to disrupt purine salvage pathway [1]	Antimalarial drug candidate [1] [2]	14.9 μM (3D7 strain), 16.3 μM (Dd2 strain) [1] [2]	<i>In vitro</i> 72-h SYBR Green assay on <i>P. falciparum</i> [1]
Guanine (GUA) [4]	Extracellular signaling molecule; activates NO-cGMP-PKG-ERK pathway in neuronal cells [4]	Potential for memory-related disorders [4]	Not quantitatively specified; pathway activation demonstrated [4]	SH-SY5Y neuroblastoma cell line; protein phosphorylation & NO production assays [4]

Insights into Guanine Derivative Actions

- **Antimetabolite Action in Parasites:** For antimalarial applications, derivatives like 8-azaguanine and 6-thioguanine are proposed to act as purine antimetabolites. The malaria parasite *Plasmodium falciparum* relies entirely on salvaging purines from its host [1]. These analogues are taken up by the parasite's equilibrative nucleoside transporter (PfENT1) and are believed to be activated by the parasite's enzymes (e.g., HGXPRT) and incorporated into nucleic acids, disrupting vital processes [1].
- **Signaling in Neurological Function:** Guanine itself, distinct from its nucleoside form guanosine, has been shown to function as an extracellular signaling molecule. Research indicates it can activate a specific signaling cascade: **PKB/NO/sGC/cGMP/PKG/ERK**. This pathway's activation in neuroblastoma cells supports previous observations that guanine can improve working memory in animal models, suggesting a different therapeutic axis [4].

The diagram below illustrates this neuronal signaling pathway.



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